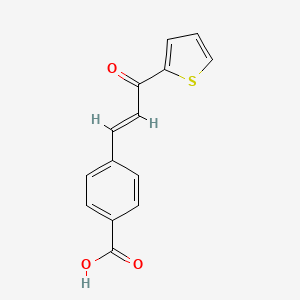

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid

Descripción general

Descripción

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a thiophene ring through a conjugated enone system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid typically involves the following steps:

Aldol Condensation: The initial step involves an aldol condensation reaction between thiophene-2-carbaldehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate (E)-4-(3-hydroxy-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid.

Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, substituted thiophenes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid typically involves the reaction of thiophene derivatives with appropriate substituents. The compound can be synthesized through the reaction of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one with benzoic acid derivatives under specific conditions, often utilizing solvents like ethanol and acetic acid to facilitate the reaction .

Structural Formula

The molecular formula of this compound is , characterized by the presence of a carbonyl group and a thiophene ring, contributing to its unique reactivity and biological properties .

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. Various studies have demonstrated that compounds containing thiophene rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For instance, a study highlighted that certain synthesized thiophene derivatives showed cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Antibacterial and Antiviral Activities

In addition to anticancer properties, thiophene-based compounds have been reported to possess antibacterial and antiviral activities. The structural features of this compound may contribute to its ability to interact with microbial targets or inhibit viral replication processes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has also been explored. Compounds similar to this compound have shown promise in reducing inflammation in experimental models, which could be beneficial for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of thiophene derivatives, including (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-y)benzoic acid. The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that several derivatives exhibited potent anticancer activity, with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiophene derivatives. The study utilized (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-y)benzoic acid as a reference compound. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The conjugated enone system allows the compound to participate in Michael addition reactions, which can modify biological molecules and affect their function. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparación Con Compuestos Similares

(E)-4-(3-oxo-3-(furan-2-yl)prop-1-en-1-yl)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

(E)-4-(3-oxo-3-(phenyl)prop-1-en-1-yl)benzoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or phenyl rings. The thiophene ring enhances the compound’s ability to participate in π-π interactions and electron transfer processes, making it valuable in material science and organic electronics.

Actividad Biológica

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, featuring a thiophene ring and a conjugated enone system, is investigated for various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves:

- Aldol Condensation : Reaction between thiophene-2-carbaldehyde and 4-formylbenzoic acid in the presence of a base (e.g., sodium hydroxide).

- Oxidation : The intermediate product undergoes oxidation using agents like pyridinium chlorochromate (PCC) to yield the final compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Michael Addition Reactions : The conjugated enone system allows the compound to modify biological molecules, impacting their function.

- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 μg/mL . These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Properties

Research indicates that compounds featuring similar structures exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-4-(3-oxo-3-(furan-2-yl)prop-1-en-1-yl)benzoic acid | Furan Structure | Moderate antibacterial activity |

| (E)-4-(3-oxo-3-(phenyl)prop-1-en-1-y)benzoic acid | Phenyl Structure | Weak anti-inflammatory effects |

The presence of the thiophene ring enhances electronic properties and reactivity compared to furan or phenyl analogs, making it particularly valuable in organic synthesis and material science.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Evaluation

In a study assessing various derivatives, (E)-4-(3-oxo-3-(thiophen-2-y)prop-1-en-1-y)benzoic acid exhibited superior activity against gram-positive bacteria compared to other tested compounds. The study involved screening multiple derivatives against clinical isolates, confirming its potential as an effective antibacterial agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation on human lung fibroblast cells revealed that this compound has minimal toxicity compared to established chemotherapeutics like Doxorubicin. This selectivity indicates its potential for further exploration in therapeutic applications without significant adverse effects on normal cells .

Propiedades

IUPAC Name |

4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQNUADZNDUZRB-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.